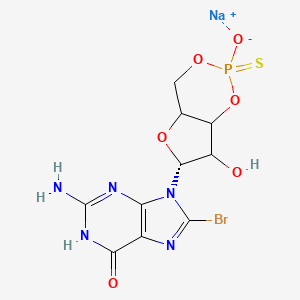

Sp-8-Br-cGMPS

Descripción general

Descripción

Sp-8-Bromo-cyclic guanosine monophosphorothioate is a synthetic analogue of cyclic guanosine monophosphate. It acts as an agonist for cyclic guanosine monophosphate-gated cation channels with an effective concentration of 106.5 micromolar. This compound is known for its ability to induce currents but does not stabilize channel open states as effectively as a full agonist .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sp-8-Bromo-cyclic guanosine monophosphorothioate involves the bromination of cyclic guanosine monophosphate followed by the introduction of a phosphorothioate group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a suitable solvent like dimethylformamide. The phosphorothioate group is introduced using reagents like thiophosphoryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of Sp-8-Bromo-cyclic guanosine monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities and purified using techniques like high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Sp-8-Bromo-cyclic guanosine monophosphorothioate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of Sp-8-Bromo-cyclic guanosine monophosphorothioate .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cyclic Nucleotide Signaling:

Sp-8-Br-cGMPS is recognized for its role in modulating the cGMP-dependent protein kinase (PKG) pathway. As a phosphodiesterase-resistant analogue, it effectively enhances cGMP signaling in various cell types. Studies have demonstrated that this compound can induce vasodilation and affect smooth muscle relaxation by activating PKG, which is crucial for cardiovascular health .

Case Study: Vascular Reactivity

In a study examining the effects of cyclic nucleotide analogs on arteriolar dilation, this compound significantly attenuated responses to several vasodilators, indicating its potential as a therapeutic agent in managing vascular diseases . The findings suggest that this compound could be beneficial in conditions characterized by impaired vasodilation.

Cellular Mechanisms and Imaging

Live Cell Imaging:

Recent advancements have utilized this compound in live-cell imaging to monitor intracellular cGMP dynamics. For instance, researchers applied varying concentrations of this compound to HeLa cells and observed significant increases in fluorescence intensity, indicating enhanced cGMP levels . This application is pivotal for understanding cellular responses to stimuli and the kinetics of signaling pathways.

Fluorescent Protein Indicators:

The compound has been employed alongside fluorescent protein-based indicators like Red cGull to visualize cGMP changes in real time within living cells. This method allows for the assessment of cGMP signaling in response to different agonists and provides insights into cellular behavior under various physiological conditions .

Immunological Applications

Modulation of Cytokine Release:

this compound has shown complex effects on immune cell function. In studies involving basophils, it was found to inhibit cytokine generation while paradoxically enhancing histamine release under certain conditions. This dual role suggests that this compound may influence immune responses differently depending on the activation stimuli .

Case Study: Allergy Research

In experiments assessing the release of mediators from basophils activated by interleukin-3 (IL-3), this compound inhibited IL-4 and IL-13 generation but had minimal effects on histamine release. This indicates a nuanced role in allergic responses, potentially offering new avenues for therapeutic interventions in allergic diseases .

Potential Therapeutic Implications

Given its unique pharmacological properties and effects on cellular signaling pathways, this compound holds promise for therapeutic applications:

| Application Area | Potential Therapeutic Use | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Treatment of hypertension and heart failure | Enhances vasodilation via PKG activation |

| Immunology | Modulation of allergic responses | Inhibits cytokine release while enhancing histamine |

| Pain Management | Investigating pain pathways | Modulates neurotransmitter release |

Mecanismo De Acción

Sp-8-Bromo-cyclic guanosine monophosphorothioate exerts its effects by acting as an agonist for cyclic guanosine monophosphate-gated cation channels. It binds to these channels and induces currents, although it does not stabilize the channel open states as effectively as a full agonist. The compound also activates protein kinase G, which plays a crucial role in various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

8-Bromo-cyclic guanosine monophosphate: Another analogue of cyclic guanosine monophosphate, but without the phosphorothioate group.

8-pCPT-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analogue with a different substituent group.

Uniqueness

Sp-8-Bromo-cyclic guanosine monophosphorothioate is unique due to the presence of both the bromine atom and the phosphorothioate group. This combination enhances its lipophilicity and membrane permeability compared to other cyclic guanosine monophosphate analogues. Additionally, it is resistant to degradation by phosphodiesterases, making it a valuable tool in research .

Actividad Biológica

Sp-8-Br-cGMPS, also known as Sp-8-bromo-cyclic guanosine monophosphate phosphorothioate, is a synthetic analog of cyclic GMP (cGMP) that exhibits significant biological activity through its interactions with various signaling pathways. This article explores its mechanisms of action, pharmacological properties, and implications in research and therapeutic applications.

This compound is characterized by its unique structural modifications, which enhance its stability and biological activity compared to natural cGMP. The compound features a bromine substitution at the 8-position of the guanine base and a phosphorothioate modification that provides resistance to hydrolysis by phosphodiesterases (PDEs) . These modifications result in:

- Increased Lipophilicity : This property allows for better membrane permeability, facilitating cellular uptake .

- Selective Activation : this compound selectively activates cGMP-dependent protein kinases (PKG), specifically PKG Iα and Iβ, with dissociation constants (Ka) of 2.6 µM and 2.5 µM, respectively .

1. Cardiovascular Effects

Research indicates that this compound can influence vascular smooth muscle relaxation. In studies involving porcine pulmonary arteries, prolonged treatment with nitric oxide (NO) and this compound resulted in decreased responsiveness to atrial natriuretic peptide (ANP), suggesting a complex interplay between these signaling molecules .

2. Neuronal Activity

This compound has been shown to inhibit retinal cGMP-gated ion channels, which are crucial for phototransduction in retinal cells. This inhibition can lead to altered responses to light stimuli, as evidenced by studies demonstrating that analogs like 8-Br-cGMP significantly increased dark current in retinal rod cells .

3. Immunological Responses

In T cells, this compound has been implicated in modulating cytokine release. Specifically, it has been observed that this compound does not significantly alter IL-5 release from peripheral blood mononuclear cells (PBMCs), indicating a potential role in immune modulation without direct activation of PKG pathways .

Case Studies

Case Study 1: Pulmonary Vasodilation

A study investigated the effects of this compound on pulmonary artery relaxation under chronic hypoxic conditions. The findings revealed that while this compound induced relaxation, the presence of Rp-8-Br-PET-cGMPS (a PKG inhibitor) inhibited this effect, highlighting the role of PKG in mediating vascular responses .

Case Study 2: Retinal Function

Another study assessed the impact of this compound on retinal cells' electrical activity. It was found that this compound could hold cGMP-gated channels open independently of light exposure, thus providing insights into potential therapeutic strategies for retinal disorders .

Pharmacological Implications

The unique properties of this compound make it a valuable tool in pharmacological research. Its ability to selectively activate PKG while inhibiting PDEs positions it as a candidate for exploring therapeutic avenues in conditions such as:

- Pulmonary Hypertension : By promoting vasodilation through cGMP signaling.

- Retinal Diseases : As a potential treatment for conditions involving impaired phototransduction.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSSROWUAICIL-YKHKOMLCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849601 | |

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153660-03-8 | |

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.